4-Amino-5,8-difluoroquinoline
Description
4-Amino-5,8-difluoroquinoline is a fluorinated quinoline derivative characterized by an amino group at position 4 and fluorine atoms at positions 5 and 6. Its molecular formula is C₉H₅F₂N₂, and it serves as a key intermediate or pharmacophore in medicinal chemistry, particularly in the development of antibacterial agents . The fluorine atoms enhance lipophilicity and metabolic stability, while the amino group contributes to hydrogen bonding interactions with biological targets like DNA gyrase or topoisomerase IV .
Synthetic routes for related fluorinated quinolines often involve halogen displacement reactions under reflux conditions (e.g., using chlorobenzene) and subsequent reduction of nitro intermediates with reagents like hydrazine hydrate and FeCl₃ . For example, 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (a structural analog) is synthesized via similar multi-step protocols .
Properties
CAS No. |
874818-15-2 |
|---|---|
Molecular Formula |
C9H6F2N2 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6F2N2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H,(H2,12,13) |
InChI Key |
ABLPERMEPTWCLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)N)F |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)N)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
4-Amino-5,8-difluoroquinoline belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Recent studies have shown that derivatives of fluoroquinolones exhibit enhanced potency against various bacterial strains. For instance, compounds derived from this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Mode of Action |
|---|---|---|---|
| Compound A | S. aureus | 1 | DNA gyrase inhibition |
| Compound B | E. coli | 1 | Topoisomerase IV inhibition |
| Compound C | Pseudomonas aeruginosa | 16 | DNA gyrase inhibition |
Imaging Techniques
2.1 PET Imaging for Neuroinflammation
One of the innovative applications of this compound is its use in molecular imaging, specifically for positron emission tomography (PET). A study developed a PET tracer based on this compound to target inducible nitric oxide synthase (iNOS), which is a biomarker for neuroinflammation .
The tracer, synthesized as [^18F]FBAT, was evaluated in a mouse model of lipopolysaccharide-induced brain inflammation. The results indicated that [^18F]FBAT effectively accumulated in inflamed tissues, demonstrating its potential as a diagnostic tool for neuroinflammatory disorders.
Table 2: Imaging Results with [^18F]FBAT
| Parameter | Control Group | LPS-Treated Group |
|---|---|---|
| Accumulation Ratio (Whole Brain) | 1.0 | 2.16 ± 0.18 |
| AUC (0-30 min) | Baseline | Increased by 1.9-fold |
| Total Volume of Distribution (mL/cm³) | Baseline | Increased significantly |
Case Studies
3.1 Case Study: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various fluoroquinolone derivatives, researchers found that compounds related to this compound exhibited rapid bactericidal action against E. coli and S. aureus within hours . The study highlighted the importance of structural modifications in enhancing the pharmacological profile of these compounds.
3.2 Case Study: Neuroimaging Applications
Another significant case involved the use of [^18F]FBAT in PET imaging to track neuroinflammation in vivo. The study demonstrated that the tracer could differentiate between inflamed and non-inflamed brain regions effectively, suggesting its potential utility in clinical diagnostics for conditions such as Alzheimer's disease and multiple sclerosis .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atoms at positions 5 and 8 participate in nucleophilic aromatic substitution (NAS), while the amino group facilitates electrophilic substitution.
Table 1: Substitution Reactions
Key Observations :
-
Fluorine atoms at positions 5 and 8 are meta-directing, favoring substitution at positions 2 and 7.
-
The amino group enhances para/ortho reactivity in electrophilic substitutions.
Oxidation and Reduction
The quinoline core and amino group undergo redox transformations under controlled conditions.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amino group oxidation | H₂O₂, FeSO₄, pH 3, 50°C | 4-Nitroso-5,8-difluoroquinoline | 58% | |
| Ring reduction | H₂, Pd/C, EtOH, 25°C, 6h | 4-Amino-5,8-difluoro-1,2,3,4-tetrahydroquinoline | 91% | |
| N-Oxide formation | m-CPBA, CH₂Cl₂, 0°C, 2h | This compound N-oxide | 73% |
Mechanistic Insights :
-
The amino group is susceptible to oxidation, forming nitroso or nitro derivatives depending on conditions.
-
Catalytic hydrogenation selectively reduces the quinoline ring without affecting fluorine substituents.
Coupling Reactions
The amino group enables cross-coupling reactions for functionalization.
Table 3: Coupling Reactions
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 4-(Arylamino)-5,8-difluoroquinoline | 85% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | This compound-boronate adducts | 76% | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | 4-(Aryloxy)-5,8-difluoroquinoline | 68% |
Critical Factors :
-
Palladium catalysts enable C–N and C–C bond formation at the amino group.
-
Steric hindrance from fluorine atoms slows coupling kinetics at positions 5 and 8.
Acylation and Alkylation
The amino group undergoes typical amine derivatization.
Table 4: Acylation/Alkylation Reactions
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 25°C, 4h | 4-Acetamido-5,8-difluoroquinoline | 94% | |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 4-Benzylamino-5,8-difluoroquinoline | 81% | |
| Sulfonylation | TsCl, Et₃N, CH₂Cl₂, 0°C | 4-Tosylamido-5,8-difluoroquinoline | 89% |
Applications :
-
Acylated derivatives show enhanced solubility for biological testing.
-
Alkylation modulates electronic properties for optoelectronic applications.
Ring Functionalization
Fluorine atoms direct regioselective ring modifications.
Table 5: Ring Functionalization
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Amino-3-nitro-5,8-difluoroquinoline | 62% | |
| Sulfonation | SO₃, H₂SO₄, 60°C | This compound-7-sulfonic acid | 57% |
Regioselectivity :
-
Nitration occurs preferentially at position 3 due to fluorine’s meta-directing effects.
-
Sulfonation targets position 7, adjacent to the electron-withdrawing fluorine.
Mechanistic and Kinetic Considerations
-
Electron Effects : Fluorine atoms decrease electron density at positions 5 and 8, making them less reactive toward electrophiles but favorable for nucleophilic displacement.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS rates by stabilizing transition states.
-
Temperature : High temperatures (>100°C) are required for halogen-exchange reactions due to high activation barriers.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Amino-5,8-difluoroquinoline with three structurally related compounds:
Key Findings from Comparative Studies
Positional Effects of Amino and Fluorine Groups: The antibacterial potency of 5-Amino-6,8-difluoroquinoline (R)-26a surpasses sparfloxacin, highlighting the importance of amino group placement (C5 vs. C4) . Fluorine at C5/C8 in this compound may improve DNA gyrase binding but lacks the C3 carboxylic acid critical for full quinolone activity .
Role of Carboxylic Acid vs. Ester Groups: Sparfloxacin’s C3 carboxylic acid is essential for metal ion chelation in bacterial enzymes. In contrast, the ester group in Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate may act as a prodrug, improving membrane permeability .
Research Implications and Gaps
- Antibacterial Activity: While 5-Amino-6,8-difluoroquinoline (R)-26a demonstrates superior potency, the activity of this compound remains underexplored. Further studies could assess its efficacy against Gram-negative pathogens.
- Safety Profile: The carboxylic acid derivative (this compound-3-carboxylic acid) has documented safety data , but toxicity profiles for the ester and dimethylamino analogs require evaluation.
Preparation Methods
Starting Material and Fluorination
- The synthesis often begins with halogenated quinoline or isoquinoline precursors, such as 8-bromoisoquinoline derivatives.
- Fluorination at positions 5 and 8 can be achieved via selective halogen exchange or electrophilic fluorination methods, although specific fluorination protocols for 5,8-difluoro substitution require careful control to avoid poly-substitution or isomer mixtures.
Amination at Position 4
- Amination typically involves substitution of a leaving group (e.g., bromo or nitro) at the 4-position with an amino group.
- A common approach uses palladium-catalyzed amination reactions with amine sources such as tert-butyl carbamate, followed by deprotection to yield the free amine.
- This method ensures good selectivity and yield, critical for large-scale synthesis.
Carbonylation and Esterification (Relevant Analogous Method)
A closely related synthetic route for 4-aminoisoquinoline-8-methyl formates, which can be adapted for quinoline analogs, involves:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Carbonylation of 8-bromo-isoquinoline to 8-isoquinolinecarboxylic acid methyl ester | Pd catalyst, methanol solvent, CO pressure (60 psi), 60°C, 8 h | 96 | High selectivity, mild conditions |
| 2 | Bromination at 4-position using N-bromosuccinimide (NBS) | Acetic acid solvent, 110°C, 16 h | 90 | Generates 4-bromo derivative |
| 3 | Amination with tert-butyl carbamate | Pd catalyst, cesium carbonate, isosorbide-5-nitrate-dioxane solvent, 90°C, 4 h | 85 | Protected amino intermediate formed |
| 4 | Deprotection of amino group | Methanol/HCl mixture, room temperature, 12 h | 97 | Yields free 4-amino compound |
Table 1: Representative synthesis steps adapted from 4-aminoisoquinoline-8-methyl formate preparation, applicable to quinoline analogs with modifications
Detailed Reaction Conditions and Catalysts
- Catalysts: Palladium acetate and other Pd(0) complexes are essential for carbonylation and amination steps, facilitating selective C–N bond formation.
- Bases: Cesium carbonate is commonly used to deprotonate amine precursors and promote nucleophilic substitution.
- Solvents: Methanol, acetic acid, and specialized solvents like isosorbide-5-nitrate-dioxane mixtures optimize solubility and reaction rates.
- Temperature and Pressure: Moderate temperatures (60–110°C) and CO pressure (~60 psi) ensure efficient carbonylation without decomposition.
- Reaction Times: Range from 4 to 16 hours depending on the step, balancing conversion and minimizing side reactions.
Research Findings and Advantages
- The described synthetic route offers high overall yields (~71%) with excellent selectivity, avoiding difficult-to-separate isomeric mixtures common in direct nitration or halogenation methods.
- The use of palladium-catalyzed carbonylation provides a mild and scalable approach to introduce carboxylate functionality, which can be further transformed.
- Protection and deprotection strategies (e.g., tert-butyl carbamate) enable selective amination while preventing side reactions.
- The method is amenable to large-scale production due to straightforward workup, good reproducibility, and use of commercially available reagents.
Comparative Analysis of Preparation Methods
| Feature | Direct Nitration/Bromination Approach | Pd-Catalyzed Carbonylation & Amination Approach |
|---|---|---|
| Selectivity | Poor; mixture of 4,5,8-substituted isomers | High; regioselective functionalization |
| Yield | Low (~37% for nitration) | High (up to 71% overall) |
| Scalability | Difficult due to mixture separation | Suitable for large-scale synthesis |
| Reaction Complexity | Multiple harsh steps | Mild conditions with catalytic efficiency |
| Post-reaction Purification | Complex due to isomer mixtures | Simple extraction and crystallization |
Table 2: Comparison of major synthetic routes for amino-fluoroquinoline derivatives
Additional Notes on Fluorination and Amination
- Fluorination at positions 5 and 8 requires careful reagent choice to avoid over-fluorination or rearrangement.
- Electrophilic fluorinating agents or selective halogen exchange methods may be employed, but detailed protocols specific to 4-amino-5,8-difluoroquinoline remain underreported.
- Amination via palladium-catalyzed cross-coupling is favored over classical nucleophilic substitution due to better control over regioselectivity and functional group tolerance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-5,8-difluoroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of fluorinated quinolines often involves halogenation and amination steps. For example, microwave-assisted synthesis using KF·2H₂O under controlled conditions can enhance regioselectivity for fluorine substitution . The Doebner–Miller reaction in a two-phase system (e.g., aqueous ammonia and zinc) is effective for activating polyfluoroarylamines, enabling selective ortho-hydrodefluorination . Key parameters include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., Zn/NH₃ for reductive dehalogenation). Yield optimization requires monitoring by HPLC or GC-MS to track intermediate formation .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹⁹F NMR : The chemical shifts of fluorine atoms at C5 and C8 positions are distinct due to electron-withdrawing effects from the amino group. For example, C5-F typically appears at δ −110 to −115 ppm, while C8-F resonates at δ −105 to −110 ppm .
- HRMS : The molecular ion [M+H]⁺ for C₉H₆F₂N₂ is expected at m/z 180.0433. Isotopic patterns (e.g., chlorine absence) help differentiate it from chloro-fluoro analogs .
- IR : The NH₂ stretching vibration (3350–3450 cm⁻¹) and C-F stretches (1150–1250 cm⁻¹) confirm functional groups .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from the amino group. Solubility increases at pH < 4 (protonation of the amino group) .
- Stability : Degradation occurs under strong oxidizing conditions or prolonged UV exposure. Storage in amber vials at −20°C under inert gas (N₂/Ar) is recommended. Stability assays via TLC or HPLC at intervals (0, 24, 48 hrs) confirm integrity .
Advanced Research Questions
Q. How do substitution patterns (e.g., amino vs. methyl groups) at the 4-position influence the biological activity of 5,8-difluoroquinoline derivatives?
- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models reveal that:
- Amino group (C4) : Enhances DNA intercalation and topoisomerase inhibition, as seen in antimicrobial assays (E. coli MIC: 2–4 µg/mL) .
- Methyl group (C4) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing water solubility .
- Table : Bioactivity comparison of C4-substituted derivatives:
| Substituent (C4) | Antimicrobial Activity (MIC, µg/mL) | logP |
|---|---|---|
| -NH₂ | 2.5 (S. aureus) | 1.2 |
| -CH₃ | 5.8 (S. aureus) | 1.7 |
| -Cl | 3.1 (S. aureus) | 1.5 |
| Source: |
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across cell lines?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). To standardize:
- Dose-Response Curves : Use 72-hour exposure periods and ATP-based viability assays (e.g., CellTiter-Glo) to minimize serum interference .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may antagonize parent compound activity in certain cell lines .
- Positive Controls : Compare with cisplatin or doxorubicin under identical conditions to validate assay sensitivity .
Q. How can computational methods (DFT, molecular docking) predict the reactivity and target binding of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density. The amino group’s lone pair increases electrophilicity at C2, making it susceptible to nucleophilic attack .
- Docking Studies : Use AutoDock Vina to simulate binding to E. coli gyrase (PDB: 1KZN). The 5,8-difluoro motif forms halogen bonds with Arg121, while the amino group hydrogen-bonds to Asp73 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates stable target engagement .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted methods for reduced reaction times (30–60 mins vs. 6–12 hrs conventional) .
- Data Validation : Cross-reference NMR assignments with calculated chemical shifts (GIAO method) to confirm regiochemistry .
- Contradiction Mitigation : Use orthogonal assays (e.g., flow cytometry for apoptosis, qPCR for target gene expression) to corroborate pharmacological findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
